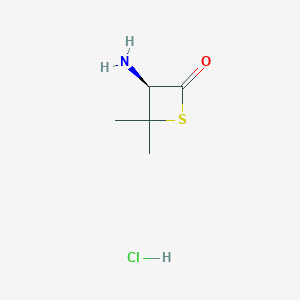
methyl 3-(N-(4-chlorophenyl)-N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(N-(4-chlorophenyl)-N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H21ClN2O5S2 and its molecular weight is 492.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
The study of thiophene derivatives, such as methyl 3-hydroxythiophene-2-carboxylate, has led to new synthetic routes for the production of thiotetronic and α-halogenothiotetronic acids. These compounds are produced in high yield through straightforward halogenation, O-alkylation, and hydrolysis processes, demonstrating the versatility of thiophene derivatives in organic synthesis (Corral & Lissavetzky, 1984).
Dyeing Performance on Textiles
Thiophene derivatives have been utilized in creating novel heterocyclic disperse dyes for dyeing polyester fibers. Studies show that dyes based on ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, among others, yield vibrant colors with excellent fastness properties, albeit with poor photostability. These findings highlight the potential of thiophene derivatives in improving textile dyeing processes (Iyun et al., 2015).
Application in Polymer Science
The synthesis of polythiophenes incorporating oligo (ethylene glycol) spacers and crown ethers represents a novel application of thiophene derivatives. These polymers exhibit unique solvatochromic and thermochromic behaviors, indicating their potential use in responsive materials and sensors (Almeida et al., 2009).
Biodegradation of Petroleum Sulfur Heterocycles
Thiophene derivatives are also significant in environmental science, particularly in the biodegradation of sulfur heterocycles found in petroleum. Research on dimethylbenzothiophenes, for example, has demonstrated the capability of certain Pseudomonas strains to degrade these compounds, offering a biological approach to reducing sulfur content in fossil fuels (Kropp et al., 1996).
Genotoxic and Carcinogenic Potential Evaluation
The evaluation of thiophene derivatives for their genotoxic and carcinogenic potentials is crucial in pharmaceutical development. One study assessed the safety of 3-aminothiophene derivatives, finding no positive response in Ames tests for mutagenicity and DNA damage only at high concentrations, indicating the importance of thorough toxicity assessments for these compounds (Lepailleur et al., 2014).
Propriétés
IUPAC Name |
methyl 3-[(4-chlorophenyl)-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S2/c1-14-4-7-17(12-15(14)2)24-20(26)13-25(18-8-5-16(23)6-9-18)32(28,29)19-10-11-31-21(19)22(27)30-3/h4-12H,13H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEXCNHTBBAIAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2405773.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)
![Oxiran-2-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B2405775.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2405779.png)
![ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate](/img/structure/B2405780.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2405782.png)



